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Compound of Interest

Compound Name: 2-(3-Bromo-4-fluorophenyl)oxirane

CAS No.: 1486225-67-5

Cat. No.: B1529307

Get Quote

An In-Depth Technical Guide on the 2-(3-Bromo-4-fluorophenyl)oxirane Scaffold

Executive Summary
In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical

ingredients (APIs) relies heavily on bifunctional building blocks that offer orthogonal reactivity.

2-(3-Bromo-4-fluorophenyl)oxirane (CAS: 1486225-67-5) is a premier example of such a

scaffold [1]. Featuring a highly strained electrophilic oxirane ring and a transition-metal-

compatible aryl bromide moiety, this molecule allows for spatially resolved, two-stage

functionalization. The presence of a para-fluorine atom further enhances the metabolic stability

and modulates the lipophilicity of downstream pharmacophores. This whitepaper deconstructs

the structural bioinformatics of its SMILES string, details self-validating synthetic protocols, and

outlines its application in advanced drug discovery workflows.

Cheminformatics & Structural Bioinformatics
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound

is C1C(O1)C2=CC(=C(C=C2)F)Br. As a Senior Application Scientist, reading this string is akin

to reading a synthetic blueprint.
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C1C(O1): Denotes the terminal oxirane (epoxide) ring. The high ring strain (~27 kcal/mol)

makes it a prime candidate for nucleophilic ring-opening.

C2=CC=C(C=C2): Represents the aromatic core, acting as the rigid spacer.

F and Br: The fluorine is positioned para to the oxirane (C4), while the bromine is positioned

meta (C3). This specific halogenation pattern is critical; the fluorine provides a strong

inductive electron-withdrawing effect that stabilizes the aromatic ring against oxidative

metabolism, while the bromine serves as a highly specific handle for palladium-catalyzed

cross-coupling.
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Figure 1: Topological deconstruction of the 2-(3-Bromo-4-fluorophenyl)oxirane SMILES

string.

To predict the pharmacokinetic behavior of APIs derived from this scaffold, we must first

establish its baseline physicochemical parameters [2].

Table 1: Physicochemical and Cheminformatic Properties
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Property Value
Computational
Significance

Molecular Formula C8H6BrFO
Baseline mass for MS

identification.

Molecular Weight 217.03 g/mol

Low MW allows for extensive

downstream elaboration

without violating Lipinski's Rule

of 5.

Topological Polar Surface Area 12.5 Å²

Highly lipophilic; excellent

blood-brain barrier (BBB)

penetration potential.

XLogP3 2.4
Optimal partition coefficient for

membrane permeability.

H-Bond Donors / Acceptors 0 / 2

Lacks donors, minimizing non-

specific protein binding prior to

ring opening.

Synthetic Methodologies & Self-Validating Protocols
The synthesis of terminal epoxides from benzaldehyde derivatives can be achieved via several

routes, but the Corey-Chaykovsky Epoxidation is the gold standard for this specific scaffold.

Causality of Experimental Choice: Why use trimethylsulfoxonium iodide over the standard

Prilezhaev reaction (mCPBA epoxidation of a styrene)? Converting 3-bromo-4-

fluorobenzaldehyde directly to the epoxide via a sulfoxonium ylide bypasses the need to

synthesize an intermediate styrene. Furthermore, the sulfoxonium ylide (as opposed to a

sulfonium ylide) reacts via a reversible betaine intermediate. This thermodynamic control

ensures exclusive formation of the terminal epoxide without unwanted homologation (aldehyde

to ketone) or side reactions with the halogenated ring.

Step-by-Step Protocol: Corey-Chaykovsky Epoxidation
Ylide Generation: In an oven-dried, argon-purged flask, suspend Sodium Hydride (NaH, 60%

dispersion, 1.2 eq) in anhydrous DMSO. Gradually add trimethylsulfoxonium iodide (1.2 eq)
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at room temperature. Causality: DMSO acts as an excellent polar aprotic solvent to stabilize

the resulting ylide. Stir until H2​gas evolution ceases.

Substrate Addition: Dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a minimal volume of

anhydrous THF. Add this dropwise to the ylide solution to prevent thermal spikes that could

degrade the ylide.

Maturation: Stir the reaction mixture at room temperature for 3 hours.

Quench & Extraction: Quench carefully with cold saturated aqueous NH4​Cl . Extract the

aqueous layer three times with diethyl ether. Wash the combined organic layers with brine to

remove residual DMSO, dry over anhydrous Na2​SO4​, and concentrate under reduced

pressure.

Self-Validating System Checkpoint: A protocol is only as good as its internal validation. To verify

success without isolating impurities:

TLC Analysis: Run a TLC (Hexanes/EtOAc 8:2). The UV-active aldehyde starting material (

Rf​≈0.6 ) must completely disappear, replaced by a new UV-active spot ( Rf​≈0.4 ).

1H NMR Confirmation: The aldehyde proton signal ( δ ~9.9 ppm) must be absent. The

successful formation of the oxirane is validated by the appearance of a characteristic AMX

spin system: a methine proton at δ ~3.8 ppm (dd) and two diastereotopic terminal methylene

protons at δ ~3.1 ppm (dd) and δ ~2.7 ppm (dd).

Applications in Drug Discovery: Orthogonal
Functionalization
The true value of 2-(3-Bromo-4-fluorophenyl)oxirane lies in its capacity for orthogonal

functionalization. The oxirane and the aryl bromide can be activated independently under

completely different reaction conditions, allowing for the modular assembly of complex APIs.

Phase 1: Regioselective Aminolysis
The oxirane ring is highly susceptible to nucleophilic attack by primary or secondary amines.

Under metal- and solvent-free conditions (or mediated by catalytic acetic acid), this reaction

proceeds with near-perfect regiochemical fidelity [3][4].
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Causality: The amine attacks the less sterically hindered terminal carbon ( SN​2 mechanism),

yielding a β -amino alcohol. This motif is a ubiquitous pharmacophore found in beta-blockers,

anti-malarials, and HIV protease inhibitors.

Validation: LC-MS will show the [M+H]+ of the adduct. Regioselectivity is confirmed via 1H

NMR; the methine proton shifts significantly downfield ( δ ~4.5 - 5.0 ppm) due to the newly

formed adjacent hydroxyl group.

Phase 2: Suzuki-Miyaura Cross-Coupling
Once the amine is installed, the aryl bromide serves as the second vector for diversification.

Using a palladium catalyst (e.g., Pd(dppf)Cl2​), the bromoarene undergoes oxidative addition,

followed by transmetalation with an arylboronic acid, and reductive elimination to form a new C-

C biaryl bond [5].

Causality: The robust nature of the Suzuki coupling tolerates the unprotected β -amino

alcohol generated in Phase 1, eliminating the need for wasteful protection/deprotection

steps.

Validation: The success of the cross-coupling is definitively proven by the disappearance of

the characteristic 1:1 isotopic mass pattern of the bromine atom (M / M+2) in the mass

spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acs.orglett.3c01057
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529307?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Bromo-4-fluorobenzaldehyde

Corey-Chaykovsky Reaction
(Me3S(O)I, NaH, DMSO)

 Epoxide Formation

2-(3-Bromo-4-fluorophenyl)oxirane

 Yield >85%

Regioselective Aminolysis
(R-NH2, Solvent-Free)

 SN2 Attack at C-terminal

β-Amino Alcohol Intermediate

 Regioselectivity >95:5

Suzuki-Miyaura Coupling
(Ar-B(OH)2, Pd catalyst)

 Orthogonal Activation

Advanced API Scaffold

 C-C Bond Formation

Click to download full resolution via product page

Figure 2: Orthogonal functionalization workflow of 2-(3-Bromo-4-fluorophenyl)oxirane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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